3-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}propanoic acid is a chemical compound that features a benzoselenophene moiety linked to a propanoic acid group via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}propanoic acid typically involves the following steps:
Formation of Benzoselenophene: The benzoselenophene core can be synthesized through a cyclization reaction involving selenium and an appropriate aromatic precursor.
Attachment of Sulfanyl Group: The benzoselenophene is then reacted with a thiol compound to introduce the sulfanyl group.
Formation of Propanoic Acid Moiety: The final step involves the reaction of the sulfanyl intermediate with a propanoic acid derivative under suitable conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoselenophene moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzoselenophene derivatives.
Substitution: Various substituted propanoic acid derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}propanoic acid involves its interaction with specific molecular targets. The benzoselenophene moiety can interact with biological macromolecules, potentially inhibiting or modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
3-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}propanamide: Similar structure but with an amide group instead of a carboxylic acid.
Benzoselenophene derivatives: Compounds with variations in the substituents on the benzoselenophene ring.
Uniqueness
3-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}propanoic acid is unique due to the combination of the benzoselenophene moiety and the propanoic acid group linked via a sulfanyl bridge. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
61776-02-1 |
---|---|
Molecular Formula |
C12H12O2SSe |
Molecular Weight |
299.26 g/mol |
IUPAC Name |
3-(1-benzoselenophen-2-ylmethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C12H12O2SSe/c13-12(14)5-6-15-8-10-7-9-3-1-2-4-11(9)16-10/h1-4,7H,5-6,8H2,(H,13,14) |
InChI Key |
BTNFNMNWVRJLKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C([Se]2)CSCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.